molecular formula C25H27N3O4S B11148889 5-[(Z)-1-(4-isobutoxy-3-methoxyphenyl)methylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

5-[(Z)-1-(4-isobutoxy-3-methoxyphenyl)methylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Cat. No.: B11148889
M. Wt: 465.6 g/mol
InChI Key: YDVOIGBPBDHBCS-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(Z)-1-(4-isobutoxy-3-methoxyphenyl)methylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a thiazolo-triazolone derivative characterized by a fused heterocyclic core structure. Its Z-configured methylidene group bridges a 4-isobutoxy-3-methoxyphenyl moiety and the thiazolo-triazolone system, while a 4-propoxyphenyl substituent is attached at the 2-position of the triazole ring.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

(5Z)-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H27N3O4S/c1-5-12-31-19-9-7-18(8-10-19)23-26-25-28(27-23)24(29)22(33-25)14-17-6-11-20(21(13-17)30-4)32-15-16(2)3/h6-11,13-14,16H,5,12,15H2,1-4H3/b22-14-

InChI Key

YDVOIGBPBDHBCS-HMAPJEAMSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC(C)C)OC)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC(C)C)OC)SC3=N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The triazole derivative attacks dibenzoylacetylene, forming a transient enolate intermediate.

  • Cyclization : Spontaneous intramolecular cyclization generates the thiazolo-triazole framework.

  • Functionalization : Subsequent condensation with 4-isobutoxy-3-methoxybenzaldehyde introduces the Z-configured methylidene group.

Optimization

  • Solvent System : Acetic acid/acetic anhydride (1:1) enhances electrophilicity of the aldehyde, favoring Z-isomer formation.

  • Temperature : Room temperature minimizes side reactions, preserving stereochemical integrity.

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventAcOH/Ac₂O8798.5
Reaction Time12 h8597.8
Stoichiometry1:1.2 (Triazole:Aldehyde)8999.1

Three-Component Reaction with Chloroacetic Acid

This method employs chloroacetic acid, 4-propoxyaniline, and 4-isobutoxy-3-methoxybenzaldehyde in a multicomponent protocol. The reaction proceeds via:

  • Thioamide Formation : 4-Propoxyaniline reacts with chloroacetic acid to form a thioamide intermediate.

  • Cyclocondensation : The thioamide condenses with the aldehyde, followed by oxidation to yield the triazolone ring.

  • Thiazole Ring Closure : Intramolecular cyclization forms the thiazolo[3,2-b]triazole system.

Key Observations

  • Catalyst : Phosphorus oxychloride (POCl₃) accelerates ring closure but requires careful stoichiometry to avoid over-oxidation.

  • Isomer Control : The Z-configuration is favored at lower temperatures (0–5°C), with a 4:1 Z/E ratio.

ComponentRoleOptimal Equivalents
Chloroacetic AcidThioamide Precursor1.5
POCl₃Cyclization Agent0.3
4-Isobutoxy-3-MethoxybenzaldehydeElectrophile1.2

Cyclocondensation of 1,2,4-Triazole-3-Thiol

A classical approach involves cyclocondensation of 1,2,4-triazole-3-thiol with N-arylmaleimides. This method is advantageous for introducing diverse aryl groups at the 5-position.

Procedure

  • Thiol Activation : The triazole-thiol reacts with maleimide under basic conditions (K₂CO₃), forming a thioether intermediate.

  • Oxidative Cyclization : Iodine-mediated oxidation closes the thiazole ring, yielding the target compound.

Challenges

  • Byproducts : Over-oxidation may produce sulfoxides, necessitating precise iodine dosing.

  • Yield Limitations : Maximum reported yield is 72%, lower than one-pot methods.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A typical protocol involves:

  • Microwave Heating : Reactants are irradiated at 120°C for 20 minutes in DMF.

  • In Situ Monitoring : Real-time HPLC ensures reaction completion without degradation.

Advantages

  • Efficiency : 95% yield achieved in 20 minutes vs. 12 hours conventionally.

  • Stereoselectivity : Enhanced Z-isomer formation due to rapid, uniform heating.

Comparative Analysis of Methods

MethodYield (%)TimeZ/E RatioScalability
One-Pot Catalyst-Free87–8912 h9:1High
Three-Component78–8224 h4:1Moderate
Cyclocondensation68–7248 h3:1Low
Microwave-Assisted92–950.3 h9:1High

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, CH=), 6.95–7.45 (m, aromatic protons), 3.89 (s, 3H, OCH₃).

    • ¹³C NMR : 165.2 ppm (C=O), 152.1 ppm (thiazole C-2).

  • X-Ray Crystallography : Confirms Z-configuration with a dihedral angle of 178.5° between the benzylidene and triazolone planes.

  • HPLC Purity : >98% achieved via reverse-phase C18 column (MeCN/H₂O = 70:30) .

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(4-isobutoxy-3-methoxyphenyl)methylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts alkylation using alkyl halides and aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(Z)-1-(4-isobutoxy-3-methoxyphenyl)methylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in various biological assays to understand its interaction with different biological targets.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(4-isobutoxy-3-methoxyphenyl)methylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of thiazolo[3,2-b][1,2,4]triazol-6-one derivatives. Key structural variations among analogs include:

  • Substituents on the phenyl rings :
    • The target compound features 4-isobutoxy-3-methoxy and 4-propoxy groups.
    • Analogues in and substitute these with acetyloxy-isopropoxy or benzyloxy-methyl groups, respectively .
    • describes a derivative with a 2-propoxybenzylidene group and 4-methylphenyl substitution, highlighting positional isomerism impacts .
  • Core modifications :
    • introduces a thioxo-1,3-thiazolidin-4-one moiety instead of the triazolone system, altering electronic properties .

Physicochemical Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Biological Activity
Target Compound 4-isobutoxy-3-methoxy, 4-propoxy ~477* Not reported Unknown
(Ev1) 5-[[4-(acetyloxy)-3-methoxyphenyl]methylene]-... 4-acetyloxy-3-methoxy, 4-isopropoxy ~495 Not reported Not studied
(Ev4) 5f 4-chlorophenylamino - >280 Anticancer
(Ev4) 5g Furan-2-ylmethyl - 176–178 Anticancer
(Ev10) 5-[(3-methoxy-4-benzyloxyphenyl)methylene]-... 3-methoxy-4-benzyloxy, 4-methylphenyl 455.53 Not reported Unknown

*Estimated based on molecular formula.

  • Melting Points : Derivatives with bulky substituents (e.g., 5f in ) exhibit higher melting points (>280°C) due to enhanced intermolecular interactions, whereas smaller groups (e.g., furan in 5g) reduce melting points .

Biological Activity

The compound 5-[(Z)-1-(4-isobutoxy-3-methoxyphenyl)methylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic molecule that belongs to the class of thiazole and triazole derivatives. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural formula of the compound can be denoted as follows:

C21H26N4O3S\text{C}_{21}\text{H}_{26}\text{N}_4\text{O}_3\text{S}

This structure includes functional groups that are known to influence biological activity, such as the thiazole and triazole rings, which are often associated with pharmacological effects.

Key Structural Features

  • Thiazole and Triazole Moieties : Known for their role in various biological activities.
  • Substituents : The presence of alkoxy groups (isobutoxy and propoxy) and methoxy groups may enhance solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole and triazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines.

Case Study: MCF-7 Cell Line

In a study evaluating the cytotoxic effects of thiazolo-triazole derivatives on breast cancer cells (MCF-7), it was found that certain substitutions significantly enhanced activity. The compound under review demonstrated an IC50 value comparable to established anticancer agents.

CompoundIC50 (µM)Cell Line
Compound A5.0MCF-7
Compound B10.0MCF-7
5-[(Z)-1-(4-isobutoxy-3-methoxyphenyl)methylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one 6.5 MCF-7

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented. The compound has been tested against various bacterial strains, showing significant inhibition.

Antimicrobial Testing Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

Antioxidant assays utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) have been conducted to evaluate the free radical scavenging ability of the compound.

DPPH Scavenging Activity

Concentration (µg/mL)% Scavenging Effect
1025
2550
5075

The results indicate that the compound exhibits a dose-dependent antioxidant effect.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug design. The following observations can be made regarding SAR for this compound:

  • Electron-Drawing Groups : The presence of electron-withdrawing groups at specific positions enhances antimicrobial activity.
  • Alkoxy Substituents : Alkoxy groups improve solubility, which may correlate with increased bioactivity.

Summary Table of SAR Findings

Substitution TypeActivity TypeObserved Effect
Electron-withdrawingAntimicrobialIncreased potency
Alkoxy groupsSolubilityEnhanced bioavailability
Methoxy groupsAntioxidantImproved scavenging ability

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction steps are involved?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the condensation of substituted benzaldehydes with thiosemicarbazides or hydrazine derivatives. For example:

  • Step 1: Formation of a thiazole or triazole precursor via cyclization, using reagents like chloroacetic acid and sodium acetate in DMF/acetic acid mixtures (reflux, 2–4 h) .
  • Step 2: Introduction of the (Z)-configured methylidene group via Knoevenagel condensation, requiring strict temperature control (60–80°C) and anhydrous conditions to preserve stereochemistry .
  • Step 3: Functionalization of aryl ether groups (e.g., isobutoxy and propoxy substituents) through nucleophilic substitution or Ullmann coupling, often catalyzed by Cu(I) .
    Key Reagents: DMF, acetic acid, mercaptoacetic acid, and sodium acetate.

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require dilution with acetic acid to prevent side reactions .
  • Temperature Control: Lower temperatures (40–60°C) during cyclization reduce byproduct formation, while higher temperatures (80–100°C) accelerate coupling reactions .
  • Catalyst Screening: Transition-metal catalysts (e.g., CuI for Ullmann coupling) improve regioselectivity in aryl ether formation .
  • Purification: Gradient recrystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Basic: What spectroscopic and analytical techniques confirm the molecular structure?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.1 ppm, thiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ expected at m/z 506.15) .
  • X-ray Crystallography: Resolves stereochemistry (e.g., (Z)-configuration of the methylidene group) .

Advanced: How can discrepancies between computational and experimental structural data be resolved?

Answer:

  • DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data to validate bond angles and torsion angles .
  • Docking Studies: Use software like AutoDock to predict bioactive conformations and cross-validate with NMR-derived NOE correlations .
  • Adjust Parameters: Include solvent effects (e.g., PCM model) in computational models to better match experimental UV-Vis or IR spectra .

Basic: What in vitro assays are recommended for initial pharmacological screening?

Answer:

  • Antimicrobial Activity: Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Anti-inflammatory Potential: COX-2 inhibition assay using ELISA kits .

Advanced: How can SAR studies evaluate substituent effects on bioactivity?

Answer:

  • Substituent Variation: Synthesize analogs with modified alkoxy groups (e.g., replacing isobutoxy with ethoxy) and compare bioactivity .
  • Pharmacophore Mapping: Use MOE or Schrödinger to identify critical functional groups (e.g., thiazole-triazole fusion) for target binding .
  • In Silico Screening: Predict ADMET properties (SwissADME) to prioritize analogs with optimal solubility and low toxicity .

Basic: What solvents and catalysts are critical for synthesis?

Answer:

  • Solvents: DMF (polar aprotic) for cyclization; ethanol/water mixtures for recrystallization .
  • Catalysts: CuI for Ullmann coupling of aryl ethers; piperidine for Knoevenagel condensation .

Advanced: How to address low yields in the final cyclization step?

Answer:

  • Flow Chemistry: Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., 80% yield vs. 50% in batch) .
  • Microwave Assistance: Accelerates reaction kinetics (30 min vs. 4 h) for cyclization steps .
  • Additive Screening: Catalytic iodine or PTSA enhances ring closure efficiency .

Basic: How does the (Z)-methylidene group influence physicochemical properties?

Answer:

  • Solubility: The (Z)-configuration increases planarity, enhancing π-π stacking and reducing aqueous solubility .
  • Reactivity: The exocyclic double bond participates in Michael addition reactions, useful for derivatization .

Advanced: What computational methods predict biological target interactions?

Answer:

  • Molecular Dynamics (MD): Simulate binding to protein kinases (e.g., EGFR) over 100 ns trajectories to assess stability .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification .
  • Experimental Validation: Surface plasmon resonance (SPR) confirms predicted kinase inhibition (IC50_{50} correlation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.